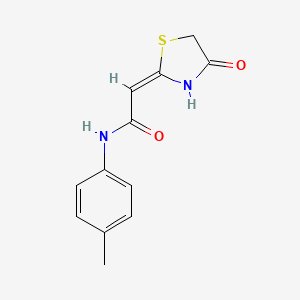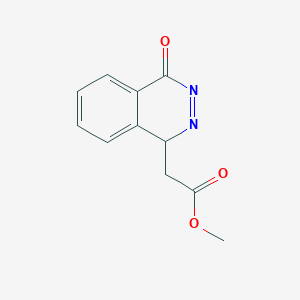
(2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide typically involves the condensation of 4-methyl aniline with a thiazolidinone derivative under specific reaction conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.
科学的研究の応用
Chemistry
In chemistry, (2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide can be used as a building block for the synthesis of more complex molecules. It may also be studied for its reactivity and potential as a catalyst.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may study its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its efficacy and safety would need to be evaluated through preclinical and clinical studies.
Industry
In industry, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
Similar compounds to (2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide include other thiazolidinone derivatives, such as:
- (2E)-N-(4-chlorophenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
- (2E)-N-(4-nitrophenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, biological activity, and potential applications. The presence of the 4-methylphenyl group may impart unique properties compared to other thiazolidinone derivatives.
特性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
(2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-2-4-9(5-3-8)13-10(15)6-12-14-11(16)7-17-12/h2-6H,7H2,1H3,(H,13,15)(H,14,16)/b12-6+ |
InChIキー |
GJXAMSUVGWUBBP-WUXMJOGZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/2\NC(=O)CS2 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2NC(=O)CS2 |
溶解性 |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)




![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)
![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)
![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)
![prop-2-en-1-yl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12343778.png)
![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)

